molecular formula C10H9NO6 B1330322 4-Formyl-2-methoxy-3-nitrophenyl acetate CAS No. 2698-69-3

4-Formyl-2-methoxy-3-nitrophenyl acetate

Cat. No. B1330322
CAS RN: 2698-69-3
M. Wt: 239.18 g/mol
InChI Key: HCFBQKXQWQSMNV-UHFFFAOYSA-N
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Description

The compound "4-Formyl-2-methoxy-3-nitrophenyl acetate" is not directly studied in the provided papers. However, the papers do discuss related compounds and their chemical properties, which can provide insights into the behavior of similar nitrophenyl derivatives. The first paper discusses the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) in the Lossen rearrangement to synthesize hydroxamic acids and ureas from carboxylic acids . The second paper presents the synthesis and characterization of 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile, a compound with a nitrophenyl group similar to the one in "4-Formyl-2-methoxy-3-nitrophenyl acetate" . These studies provide a foundation for understanding the chemical behavior of nitrophenyl derivatives.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that ensure the preservation of functional groups and the avoidance of racemization. In the first paper, the synthesis of hydroxamic acids and ureas is achieved using 4-NBsOXY mediated Lossen rearrangement, which is notable for its mild and simple reaction conditions, compatibility with various protecting groups, and environmentally friendly approach due to the recyclability of byproducts . The second paper does not detail a synthesis method directly related to "4-Formyl-2-methoxy-3-nitrophenyl acetate" but does provide a comprehensive analysis of the synthesis of a complex molecule with nitrophenyl and methoxyphenyl groups, which could be relevant for the synthesis of similar compounds .

Molecular Structure Analysis

The molecular structure of nitrophenyl derivatives is crucial for their chemical properties and potential applications. The second paper uses density functional theory (DFT) to calculate the ground state structural and spectroscopic data of the molecule, including the dipole moment, linear polarizability, and first hyperpolarizability . These calculations are essential for understanding the electronic properties and charge transfer within the molecule, which are relevant for the analysis of "4-Formyl-2-methoxy-3-nitrophenyl acetate" as well.

Chemical Reactions Analysis

The first paper demonstrates the utility of 4-NBsOXY in the synthesis of ureas through the Lossen rearrangement, which is a chemical reaction that transforms carboxylic acids into isocyanates, and subsequently into ureas . This reaction is significant for the synthesis of various organic compounds and could potentially be applied to the synthesis of "4-Formyl-2-methoxy-3-nitrophenyl acetate" derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenyl derivatives are influenced by their molecular structure. The second paper provides an in-depth analysis of the vibrational and electronic transitions, isometric chemical shifts, and polarizability of a related compound . These properties are determined using experimental techniques such as FT-IR, UV-vis, and NMR spectroscopy, as well as theoretical methods like DFT and TD-DFT. The study also explores the nonlinear optical potential of the compound, which could be an interesting aspect to consider for "4-Formyl-2-methoxy-3-nitrophenyl acetate" as well.

Scientific Research Applications

Chromogenic Indicators in Biochemistry

4-Formyl-2-methoxy-3-nitrophenyl acetate's related compounds have been utilized as chromogenic indicators in biochemical research. For instance, a similar compound, a water-soluble disulfonated tetrazolium salt, was synthesized and effectively used as a sensitive chromogenic indicator for NADH and as a cell viability indicator in cell proliferation assays (Ishiyama et al., 1997).

Hydrogen Bonding Studies

The compound has applications in studying hydrogen bonding and deprotonation equilibria. Research involving a structurally similar compound, N-methoxyethyl-N'-(4-nitrophenyl)thiourea, provided insights into the formation constants of hydrogen-bonded complexes and deprotonation equilibria (Pérez-Casas & Yatsimirsky, 2008).

Organic Synthesis and Reduction Reactions

In organic chemistry, related compounds of 4-Formyl-2-methoxy-3-nitrophenyl acetate have been used in the reduction of nitroarenes to aminoarenes. For instance, various nitroarenes with chloro, methyl, or methoxy substituents were efficiently reduced using formic acid in the presence of a ruthenium catalyst (Watanabe et al., 1984).

Photochemical Hydrolysis

The compound and its derivatives have been studied for their reactivity in photochemical hydrolysis. Research on isomeric nitrophenyl acetates, including derivatives like 2-methoxy-4-nitrophenyl acetate, has shown different reactivities and has implications for understanding photochemical processes (Kuzmič, Pavlíčková, & Soucek, 1986).

Antimicrobial Applications

Derivatives of 4-Formyl-2-methoxy-3-nitrophenyl acetate have been synthesized and evaluated for their antimicrobial activities. For instance, a series of 1,3,4-thiadiazole derivatives showed significant activity against various microbial strains (Noolvi et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

(4-formyl-2-methoxy-3-nitrophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c1-6(13)17-8-4-3-7(5-12)9(11(14)15)10(8)16-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFBQKXQWQSMNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C(=C(C=C1)C=O)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289105
Record name 4-formyl-2-methoxy-3-nitrophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formyl-2-methoxy-3-nitrophenyl acetate

CAS RN

2698-69-3
Record name 2698-69-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-formyl-2-methoxy-3-nitrophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Fuming nitric acid (2200 mL) under nitrogen was cooled to 0° C. at which time vanillin acetate (528 g, 2.7 mol) was added portionwise, keeping the internal temperature below 10° C. After 2 h the resulting mixture was poured over ice with stirring. The slurry was filtered and the resulting solids were washed with water (3×100 mL) and air-dried. After 2 days the solids were heated in DCM (3000 mL) until complete dissolution. The solution was allowed to cool to room temperature while hexanes (3000 mL) was added dropwise. The solids were filtered, washed with hexanes (500 mL) and air dried to give 4-formyl-2-methoxy-3-nitrophenyl acetate (269 g, 41%): 1H NMR, (DMSO-d6)□ δ: 9.90 (s, 1H), 7.94 (d, 1H), 7.75 (d, 1H), 3.87 (s, 3H), 2.40 (s, 3H).
Quantity
528 g
Type
reactant
Reaction Step One
Quantity
2200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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